2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol
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Overview
Description
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol typically involves multiple steps. One common method starts with the bromination and fluorination of a phenol derivative, followed by the introduction of the amino group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine or fluorine atoms, leading to dehalogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the bromine and fluorine atoms.
4-Fluorophenol: Shares the fluorine atom but lacks the amino and bromine groups.
6-Bromo-4-fluorophenol: Contains both the bromine and fluorine atoms but lacks the amino group.
Uniqueness
2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13BrFNO |
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Molecular Weight |
262.12 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-6-bromo-4-fluorophenol |
InChI |
InChI=1S/C10H13BrFNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
QUEIBLWVXSQLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)F)Br)O)N |
Origin of Product |
United States |
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